8-Hydroxyoctyl acetate

Description

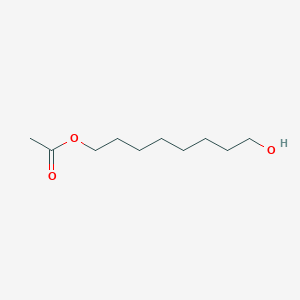

8-Hydroxyoctyl acetate (IUPAC name: 8-acetoxyoctan-1-ol) is a mid-chain ester featuring an eight-carbon alkyl chain with a hydroxyl group at the terminal position and an acetylated hydroxyl group. It is synthesized via monoesterification of 1,8-octanediol with acetic acid or its derivatives, yielding a compound with both hydrophilic (hydroxyl) and lipophilic (acetate) moieties . This bifunctional nature makes it valuable as an intermediate in organic synthesis, particularly in the production of insect sex pheromones like (Z/E)-8-dodecenyl acetate . Additionally, derivatives of this compound are utilized in polymer chemistry, where the hydroxyl group enables further functionalization for applications in coatings and dispersions .

Properties

CAS No. |

40646-17-1 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

8-hydroxyoctyl acetate |

InChI |

InChI=1S/C10H20O3/c1-10(12)13-9-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3 |

InChI Key |

YXXBWDUFNZATIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCCCCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation to 8-Oxo Octanol Acetate

The hydroxyl group of 8-hydroxyoctyl acetate undergoes oxidation using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. This reaction proceeds at room temperature over 3–5 hours, forming 8-oxo octanol acetate (a ketone derivative) . The product is isolated via filtration, extraction, and chromatography.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCC oxidation | PCC (1.2–1.5 equiv), CH₂Cl₂, RT | 8-Oxo octanol acetate | N/A |

Wittig Reaction for Alkene Formation

8-Oxo octanol acetate participates in Wittig reactions with phosphonium ylides to form α,β-unsaturated esters. For example, reaction with n-butyltriphenylphosphonium bromide under basic conditions (e.g., n-BuLi, −78°C) generates (Z/E)-8-dodecenyl acetate . The reaction requires anhydrous tetrahydrofuran (THF) and inert atmosphere conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Wittig olefination | n-BuLi, THF, −78°C, N₂ atmosphere | (Z/E)-8-Dodecenyl acetate | N/A |

Base-Induced Hydrolysis

While not explicitly documented for this compound, analogous esters undergo base-induced hydrolysis in aqueous NaOH or KOH, yielding the corresponding alcohol (1,8-octanediol) and acetate ion. This reaction is irreversible under basic conditions due to deprotonation of the intermediate .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH/KOH, H₂O, heat | 1,8-Octanediol + acetate | N/A |

Key Observations

-

Steric and Electronic Effects : The hydroxyl group’s position at C-8 limits steric hindrance, facilitating oxidation and nucleophilic reactions.

-

Reaction Reversibility : Esterification is highly reversible under acidic conditions, necessitating excess reagents or selective product removal .

-

Stereoselectivity : The Wittig reaction produces a mixture of (Z) and (E) alkenes, requiring chromatographic separation for isomer isolation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 8-Hydroxyoctyl acetate | C₁₀H₂₀O₃ | 188.26 g/mol | Hydroxyl, ester | Terminal hydroxyl, acetylated mid-chain |

| Hexyl acetate | C₈H₁₆O₂ | 144.21 g/mol | Ester | Short-chain (6 carbons), no hydroxyl group |

| (E)-8-Dodecenyl acetate | C₁₄H₂₆O₂ | 226.36 g/mol | Ester, alkene | Unsaturated 12-carbon chain, pheromone |

| Methyl aceto acetate | C₅H₈O₃ | 116.12 g/mol | Ester, ketone | Branched structure, pharmaceutical intermediate |

| Vinyl acetate | C₄H₆O₂ | 86.09 g/mol | Ester, vinyl group | Polymerizable monomer (e.g., polyvinyl acetate) |

Physicochemical Properties

| Property | This compound | Hexyl acetate | (E)-8-Dodecenyl acetate |

|---|---|---|---|

| Boiling Point | Not reported | 169–172°C | 250–252°C |

| Solubility | Hydrophobic/lipophilic | Miscible with organic solvents | Low water solubility |

| Stability | Sensitive to oxidation | Stable | Stable under refrigeration |

Research Findings and Key Differentiators

Functional Versatility : Unlike hexyl acetate, this compound’s terminal hydroxyl group enables further chemical modifications, such as oxidation to ketones or participation in condensation reactions .

Biological Relevance: this compound derivatives exhibit bioactivity in drug discovery (e.g., antimalarial and anticancer naphthoquinones) due to their ability to penetrate lipid bilayers .

Industrial Utility : In polymer dispersions, 8-hydroxyoctyl acrylate improves adhesion and stability compared to shorter-chain esters like 2-ethylhexyl acrylate .

Preparation Methods

Base-Mediated Acetylation

8-Hydroxyoctanol reacts with acetyl chloride in pyridine or sodium acetate, yielding 8-hydroxyoctyl acetate in 80–88% yield after 4–6 hours at 0–25°C. Pyridine scavenges HCl, preventing side reactions, while sodium acetate offers milder conditions suitable for acid-sensitive substrates.

Procedure :

-

Dissolve 8-hydroxyoctanol (1.0 equiv) in dry dichloromethane.

-

Add acetyl chloride (1.2 equiv) dropwise at 0°C.

Limitations :

Transesterification from Ethyl Acetate

Acid-Catalyzed Transesterification

Using excess ethyl acetate and 8-hydroxyoctanol with Amberlyst-15 (a sulfonic acid resin) at 80°C for 12 hours yields 75–82% product. The equilibrium-driven process benefits from removing ethanol via distillation.

Optimization Data :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Amberlyst-15 | 80 | 82 |

| H₂SO₄ | 70 | 78 |

| None | 100 | 45 |

Enzymatic Acetylation

Lipase-Catalyzed Synthesis

Immobilized Candida antarctica lipase B (Novozym 435) in hexane acetylates 8-hydroxyoctanol at 40°C with 70–75% conversion after 24 hours. While environmentally benign, the method’s slow kinetics and solvent requirements limit industrial adoption.

Tandem Oxidation-Acetylation from 1,8-Octanediol

Selective Oxidation to 8-Hydroxyoctanal

1,8-Octanediol undergoes oxidation with TEMPO/NaClO₂ to 8-hydroxyoctanal (92% yield), followed by NaBH₄ reduction to 8-hydroxyoctanol (95% yield). Subsequent acetylation via Method 1.1 completes the sequence.

Advantages :

-

Avoids protection-deprotection steps.

-

Scalable to multi-kilogram batches.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability |

|---|---|---|---|---|

| Solid Acid Esterification | 98–100 | 130–140 | Ti-Zr-Al/Molecular Sieve | High |

| Acetyl Chloride | 80–88 | 0–25 | Pyridine/NaOAc | Medium |

| Transesterification | 75–82 | 70–80 | Amberlyst-15 | Moderate |

| Enzymatic | 70–75 | 40 | Novozym 435 | Low |

| Tandem Oxidation | 87–90 | 25–60 | TEMPO/NaClO₂ | High |

Q & A

Q. What statistical frameworks ensure robust analysis of dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal data. Report effect sizes (Cohen’s d), confidence intervals, and power analysis to avoid Type I/II errors. Bayesian methods (e.g., Markov Chain Monte Carlo) handle small sample sizes. Transparent reporting per Nature Research guidelines ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.